Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Urea transporter inhibitor UT-A1 Kidney physiology

Choose this compound for its unique UT-A1 inhibition (IC50 1.5 µM) and lack of kinase activity. Unlike promiscuous pyrimidinylurea kinase inhibitors, it enables clean urea transport studies in MDCK cells and serves as an ideal negative control in kinase selectivity panels. The 2,3-dimethylphenyl substitution and 4,6-pyrimidine geometry are essential for UT-A1 phenotype—generic kinase-biased analogs will not replicate this activity. Ensure your research is not confounded by off-target kinase effects.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1396865-53-4
Cat. No. B2556475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
CAS1396865-53-4
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C
InChIInChI=1S/C18H24N6O/c1-13-5-4-6-15(14(13)2)21-18(25)22-16-11-17(20-12-19-16)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,19,20,21,22,25)
InChIKeyOBQWKHAATGCPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396865-53-4): Chemical Identity, Urea Transporter Pharmacology, and Comparator Landscape for Informed Procurement


1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396865-53-4) is a synthetic phenylurea derivative featuring a pyrimidine core substituted with a 4-methylpiperazine moiety at the 6-position . Unlike the majority of pyrimidinyl urea analogs that function as kinase inhibitors, this compound has been annotated in curated bioactivity databases as an inhibitor of the rat urea transporter UT-A1 (Slc14a2), with a reported IC50 of 1.5 µM in a cell-based fluorescence assay [1]. This distinct pharmacological profile places it within a small subset of urea transporter modulators, separating it from the large class of piperazinylpyrimidine kinase inhibitors that dominate the patent and primary literature.

Why In-Class Pyrimidinyl Urea Analogs Cannot Substitute for 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea in Urea Transporter Research


The pyrimidinyl urea scaffold is structurally promiscuous across the kinome. The same 4-methylpiperazinyl-pyrimidinyl urea core can be elaborated to yield potent SIK inhibitors (HG-9-91-01, SIK2 IC50 = 6.6 nM), EGFR inhibitors (BDBM50467151, EGFR L858R IC50 = 167 nM), or FGFR inhibitors (PD173074, FGFR1 IC50 = 21.5 nM) [1][2][3]. The target compound, however, is distinguished by its 2,3-dimethylphenyl substitution pattern and the substitution geometry at the pyrimidine 4- vs. 6-position, which appears to redirect its polypharmacology away from kinase inhibition and toward UT-A1 modulation [4]. A regioisomeric analog—1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396785-83-3)—further underscores this point: a shift of the piperazinylpyrimidine attachment from the 4- to the 2-position of the pyrimidine ring yields a distinct compound with no annotated UT-A1 activity, demonstrating that even minor regioisomeric changes abolish the UT-A1 phenotype . Generic substitution of the target compound with any kinase-biased pyrimidinyl urea would therefore result in a complete loss of the UT-A1 pharmacological readout.

Quantitative Differentiation of 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea from Closest Structural and Pharmacological Analogs


UT-A1 Inhibitory Potency: Head-to-Head Against Benchmark Urea Transporter Inhibitors

The target compound inhibits rat UT-A1 with an IC50 of 1.5 µM in MDCK cells [1]. This potency is 10-fold weaker than the most advanced 1,2,4-triazoloquinoxaline UT-A1 inhibitors (IC50 ≈ 150 nM) [2], yet ~870-fold more potent than 3-nitrophenyl-thiourea (IC50 ≈ 1.3 mM, UT-A1 selective over UT-B) [3] and ~1,300-fold more potent than dimethylthiourea (IC50 2–3 mM) [4]. This places the compound in an intermediate affinity range that is useful for probing UT-A1 function without the extreme potency-driven off-target risks associated with sub-nanomolar kinase inhibition.

Urea transporter inhibitor UT-A1 Kidney physiology Diuretic screening

Functional Selectivity: UT-A1 Inhibition vs. Kinase Polypharmacology

The closely related structure BDBM50467151—which replaces the 2,3-dimethylphenyl group with a 2,4-dimethoxyphenyl group—exhibits no annotated UT-A1 activity and instead potently inhibits wild-type EGFR (IC50 = 288 nM) and EGFR L858R mutant (IC50 = 167 nM) [1]. This indicates that the 2,3-dimethylphenyl substitution in the target compound is a critical determinant for switching the scaffold's target preference from kinases to urea transporters. No kinase inhibition data are available for the target compound, but the analog data strongly suggest a non-overlapping target profile.

Kinase selectivity UT-A1 selectivity Phenylurea scaffold Off-target profiling

Regioisomeric Specificity: Pyrimidine 4- vs. 2-Position Substitution Dictates Biological Activity

The regioisomer 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396785-83-3), in which the urea linkage is attached to the pyrimidine 5-position and the piperazine is at the 2-position, shows no documented UT-A1 inhibition in public databases . In contrast, the target compound, with the urea at the pyrimidine 4-position and piperazine at the 6-position, demonstrates UT-A1 IC50 = 1.5 µM [1]. This underscores the requirement for the exact 4,6-disubstituted pyrimidine geometry for UT-A1 activity.

Regioisomer differentiation Pyrimidine substitution geometry Structure-activity relationship

Absence of Annotated Kinase Inhibition: Divergence from the Dominant Piperazinylpyrimidine Pharmacophore Class

Piperazinylpyrimidine derivatives are overwhelmingly associated with kinase inhibition, with published inhibitors targeting PDGFR, KIT, CK1, RAF, and SIK families . For example, the piperazinylpyrimidine lead compound '4' from Shallal et al. (2011) potently inhibits oncogenic PDGFR family kinases [1]. The target compound, in contrast, has no kinase inhibition annotated in ChEMBL or BindingDB and instead is defined by its UT-A1 activity. This functional departure from the class norm is a key differentiator for users prioritizing urea transporter pharmacology over kinase polypharmacology.

Kinase inhibitor selectivity Chemogenomic differentiation Piperazinylpyrimidine scaffold

Priority Research and Procurement Scenarios for 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea Based on Quantitative Differentiation


Functional Profiling of Renal Urea Transporters in MDCK Cell Models

The compound's UT-A1 inhibitory activity (IC50 1.5 µM) makes it suitable for investigating urea transport kinetics in Madin-Darby canine kidney (MDCK) cells, the very system in which its activity was characterized [1]. Unlike milimolar-inactive thiourea controls, the compound provides measurable inhibition at concentrations compatible with standard cell-based fluorescence plate reader assays, enabling dose-response studies of urea transporter pharmacology without confounding kinase-mediated cytotoxicity [2].

Scaffold-Hopping Starting Point for Non-Kinase Piperazinylpyrimidine Libraries

The compound's unique divergence from the kinase-dominated piperazinylpyrimidine class [3] positions it as a privileged starting scaffold for medicinal chemistry programs seeking to escape kinase polypharmacology. The regiosomeric sensitivity data further inform library design: the 4,6-disubstituted pyrimidine geometry must be preserved to maintain the UT-A1 phenotype.

Negative Control for Kinase-Focused Pyrimidinyl Urea Screening Cascades

Given the absence of any annotated kinase inhibition [4], the compound serves as an ideal negative control in kinase selectivity panels when profiling other pyrimidinyl urea kinase inhibitors such as HG-9-91-01 or PD173074 [5]. Its structural similarity to these kinase inhibitors, combined with its distinct target profile, allows robust counter-screening.

Selectivity Studies Distinguishing UT-A1 from UT-B Isoforms

With an IC50 of 1.5 µM for UT-A1, the compound's UT-B activity remains uncharacterized, creating an opportunity for head-to-head UT-A1 vs. UT-B selectivity profiling. This is particularly relevant given that advanced triazoloquinoxaline inhibitors exhibit ~13-fold UT-A1 selectivity over UT-B [6], setting a benchmark for isoform selectivity that can now be evaluated for this chemotype.

Quote Request

Request a Quote for 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.